5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

Catalog No.
S13959103
CAS No.
M.F
C7H3BrF2O3
M. Wt
253.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

Product Name

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

IUPAC Name

5-bromo-2,3-difluoro-4-hydroxybenzoic acid

Molecular Formula

C7H3BrF2O3

Molecular Weight

253.00 g/mol

InChI

InChI=1S/C7H3BrF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)

InChI Key

JJVDWNWJGFNPDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)F)F)C(=O)O

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid (CAS 1892051-93-2) is a highly functionalized, polyhalogenated aromatic building block critical for the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced liquid crystal materials. Featuring a specific 2,3-difluoro-4-hydroxy substitution pattern paired with a strategically positioned C5 bromine atom, this compound provides orthogonal reactivity sites. The carboxylic acid and phenolic hydroxyl groups allow for standard esterification and etherification, while the C5 bromine serves as a precise handle for transition-metal-catalyzed cross-coupling. The adjacent fluorine atoms strongly modulate the compound's pKa and lipophilicity while blocking metabolic degradation pathways, making it a critical precursor for structure-activity relationship (SAR) optimization and targeted material design [1].

Research Fit

Building Block Bromoarene for palladium-catalyzed cross-coupling diversification
Key Attribute Reported higher oxidative addition reactivity vs chloro analog
Use Context Pharmaceutical and agrochemical advanced intermediate research

Attempting to substitute 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid with simpler analogs, such as 2,3-difluoro-4-hydroxybenzoic acid or non-fluorinated bromohydroxybenzoic acids, invariably leads to synthetic bottlenecks and process failures. Using the non-brominated baseline requires downstream C-H bromination, which is unselective in electron-rich phenols and generates difficult-to-separate regioisomers that inflate purification costs. Conversely, utilizing a non-fluorinated bromophenol alters the electronic landscape, raising the phenolic pKa and eliminating the metabolic blocking and dielectric anisotropy imparted by the 2,3-difluoro motif. For procurement teams, sourcing this exact polyhalogenated intermediate is a necessity to ensure predictable scale-up, strict impurity control, and target-specific physicochemical properties [1].

Substitution Risk

Halogen-dependent reactivity

Bromoarene undergoes faster oxidative addition; switching to chloro analog may require higher temperatures or specialized ligands, altering synthetic outcomes.

Lipophilicity profile shift

Bromine substitution increases computed LogP by 0.6–0.8 units vs non-halogenated parent, potentially affecting membrane permeability and off-target binding in downstream candidates.

Mass-based identification risk

The exact mass differs by >40 Da from the chloro analog; using an incorrect halogen source may cause misassignment in LC-MS analysis.

Regioselective Cross-Coupling Efficiency

The pre-installed bromine at the C5 position provides a specific reactive site for palladium-catalyzed cross-coupling reactions, which is absent in the non-brominated baseline. Studies comparing the direct arylation of 2,3-difluoro-4-hydroxybenzoic acid via C-H activation versus standard Suzuki coupling of the 5-bromo derivative demonstrate a massive discrepancy in yield and regiocontrol [1].

Evidence DimensionYield of C5-arylated product
Target Compound Data>85% yield (via standard Pd-catalyzed Suzuki coupling)
Comparator Or Baseline2,3-Difluoro-4-hydroxybenzoic acid (<5% yield via direct C-H arylation, severe regiochemical mixtures)
Quantified Difference>80% absolute increase in target yield with complete regioselectivity
ConditionsStandard Pd(dppf)Cl2 catalysis, base, 80°C

Eliminates the need for unselective late-stage bromination, directly lowering API impurity profiles and reducing overall synthetic steps.

Exact Mass
Cross-study comparable
Δ43.95 Da vs 5-Chloro
Δ77.91 Da vs non-halogenated parent
Enables unambiguous HRMS identification
Prevents halogen misassignment in synthetic intermediates

Phenolic pKa Modulation for Selective Alkylation

The combined electron-withdrawing effects of the 2,3-difluoro and 5-bromo substituents significantly lower the pKa of the C4 hydroxyl group compared to partially halogenated analogs. This electronic tuning allows for highly selective O-alkylation under mild basic conditions without competing reactions at the carboxylic acid [1].

Evidence DimensionPhenolic pKa
Target Compound DataCalculated pKa ~ 6.5 - 6.8
Comparator Or Baseline3-Bromo-4-hydroxybenzoic acid (pKa ~ 8.2)
Quantified Difference~1.5 unit reduction in pKa
ConditionsAqueous/organic solvent mixtures, standard potentiometric or computational models

Enables the use of milder bases (e.g., K2CO3 vs. NaH) during etherification, preventing side reactions and improving process safety at scale.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +0.63 to +0.76
Supports membrane permeability context
Computed values; confirm experimentally for lead optimization

Metabolic Stability & Lipophilicity Enhancement

In pharmaceutical lead optimization, the 2,3-difluoro motif is utilized to block CYP450-mediated oxidation at the aromatic ring while simultaneously tuning the molecule's lipophilicity. Compared to non-fluorinated analogs, this compound provides a highly lipophilic and metabolically blocked starting point [1].

Evidence DimensionAromatic C-H oxidation liability and LogP
Target Compound DataZero available ortho-C-H sites; LogP ~ 2.8
Comparator Or Baseline5-Bromo-4-hydroxybenzoic acid (Two open C-H sites; LogP ~ 2.3)
Quantified DifferenceComplete elimination of ortho-hydroxylation pathways; +0.5 LogP increase
ConditionsIn vitro human liver microsome (HLM) stability models / in silico predictions

Procuring the pre-fluorinated building block is critical for developing APIs with extended half-lives and improved oral bioavailability.

Cross-Coupling
Class-level inference
Bromoarene > chloroarene in Pd-catalyzed oxidative addition
Supports SAR library synthesis efficiency
Reactivity order established in general literature
Halogen Bonding
Class-level inference
2 HBD, 5 HBA; Br forms stronger halogen bonds than Cl
May influence molecular recognition
Crystal engineering and target engagement context

Fluoroquinolone & Kinase Inhibitor API Synthesis

This compound is the required starting material where the exact 2,3-difluoro-4-hydroxy-5-bromo substitution pattern is needed to build specific, metabolically stable pharmacophores. It allows chemists to bypass unselective late-stage halogenation steps, directly leveraging the C5 bromine for cross-coupling to extend the molecular framework [1].

Negative Dielectric Anisotropy Liquid Crystals

In materials science, the 2,3-difluoro motif is essential for inducing the required negative dipole moment for vertically aligned (VA) displays. Procuring this specific brominated building block allows for the rapid extension of the mesogenic core via Suzuki coupling, which is impossible with the unbrominated baseline [1].

Orthogonal SPPS Linkers

The precisely tuned pKa of the polyhalogenated phenol enables selective cleavage conditions under mild parameters. This makes the compound suitable for designing custom linkers that preserve sensitive peptide sequences during solid-phase synthesis [1].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor SAR diversification
Bromoarene for Suzuki coupling
Coupling yield and mild condition compatibility
Agrochemical scaffold exploration
Halogen bonding tunability
Target enzyme interaction and environmental metabolite tracking
Analytical reference for halogenated metabolites
Distinct mass and lipophilicity
LC-MS/MS method specificity vs chloro/non-halogenated analogs

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

251.92336 g/mol

Monoisotopic Mass

251.92336 g/mol

Heavy Atom Count

13

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